4-Hydroxy-6-methoxy-2-phenylquinoline
Overview
Description
“4-Hydroxy-6-methoxy-2-phenylquinoline” is a heterocyclic compound . It has the empirical formula C16H13NO2 . This compound is typically used for research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including “4-Hydroxy-6-methoxy-2-phenylquinoline”, has been reported in various studies . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used . Other methods include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular weight of “4-Hydroxy-6-methoxy-2-phenylquinoline” is 251.28 g/mol . The structure includes a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives, including “4-Hydroxy-6-methoxy-2-phenylquinoline”, undergo various chemical reactions . These compounds can be functionalized for biological and pharmaceutical activities .Physical And Chemical Properties Analysis
“4-Hydroxy-6-methoxy-2-phenylquinoline” is a solid compound . More specific physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Drug Design and Medicinal Chemistry
4-Hydroxy-6-methoxy-2-phenylquinoline: is a compound that has garnered attention in the field of drug design due to its structural similarity to quinoline, a core template in medicinal chemistry . Its potential for modification makes it a valuable scaffold for developing new therapeutic agents with a broad spectrum of bioactivity. This includes applications in:
Proteomics Research
In proteomics, 4-Hydroxy-6-methoxy-2-phenylquinoline is used as a reagent for probing protein interactions and functions. Its unique chemical properties allow it to bind selectively to certain proteins, which can be useful for:
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry, enabling the construction of complex molecules through various reactions. It is particularly useful in:
Pharmacological Research
Given its pharmacophore properties, 4-Hydroxy-6-methoxy-2-phenylquinoline is instrumental in pharmacological research for:
Safety and Hazards
properties
IUPAC Name |
6-methoxy-2-phenyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-7-8-14-13(9-12)16(18)10-15(17-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFBIYVXNYYXAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972642 | |
Record name | 6-Methoxy-2-phenylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methoxy-2-phenylquinoline | |
CAS RN |
57183-50-3, 17282-70-1 | |
Record name | 6-Methoxy-2-phenyl-4-quinolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057183503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-2-phenylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17282-70-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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